2-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-phenyl-octahydropyrrolo[3,4-c]pyrrole
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Overview
Description
2-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-phenyl-octahydropyrrolo[3,4-c]pyrrole is a complex organic compound featuring a triazolo-pyridazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-phenyl-octahydropyrrolo[3,4-c]pyrrole typically involves multi-step organic reactions. One common approach is the condensation of appropriate hydrazine derivatives with pyridazine precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.
Substitution: Nucleophilic and electrophilic substitution reactions are possible due to the presence of reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
Biologically, this compound has shown potential as an antimicrobial and antiviral agent. Studies have demonstrated its efficacy against various pathogens, making it a candidate for drug development .
Medicine
In medicine, the compound is being investigated for its potential therapeutic effects. Its ability to interact with specific biological targets makes it a promising candidate for treating certain diseases .
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity .
Mechanism of Action
The mechanism of action of 2-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-phenyl-octahydropyrrolo[3,4-c]pyrrole involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, such as antimicrobial or antiviral activity .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antimicrobial properties.
Pyrazolo[3,4-d]pyrimidine: Used as a CDK2 inhibitor in cancer treatment.
Indole Derivatives: Commonly found in natural products and drugs with various biological activities.
Uniqueness
What sets 2-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-phenyl-octahydropyrrolo[3,4-c]pyrrole apart is its unique triazolo-pyridazine core, which provides distinct chemical and biological properties
Properties
IUPAC Name |
3-methyl-6-(2-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6/c1-13-19-20-17-7-8-18(21-24(13)17)23-11-14-9-22(10-15(14)12-23)16-5-3-2-4-6-16/h2-8,14-15H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQEFGXDSXFJWRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CC4CN(CC4C3)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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